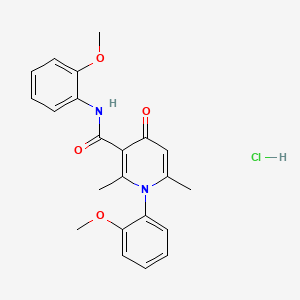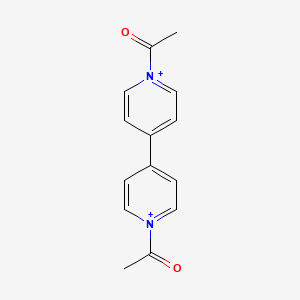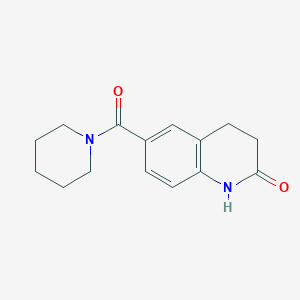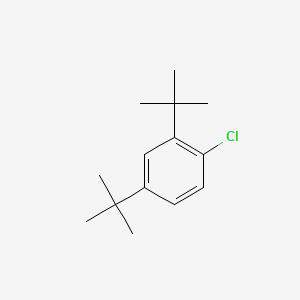
2,4-Di-t-butylchlorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Di-t-butylchlorobenzene is an organic compound with the molecular formula C14H21Cl It is a derivative of chlorobenzene, where two tert-butyl groups are substituted at the 2 and 4 positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Di-t-butylchlorobenzene typically involves the Friedel-Crafts alkylation of chlorobenzene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
- The reaction mixture is stirred at a controlled temperature, usually around 0-5°C, to prevent side reactions.
- The product, this compound, is then purified through distillation or recrystallization.
Chlorobenzene: is mixed with .
Aluminum chloride: is added as a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. Continuous flow reactors and advanced purification techniques are often employed to ensure high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,4-Di-t-butylchlorobenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The tert-butyl groups can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The compound can be reduced under specific conditions to remove the chlorine atom or modify the tert-butyl groups.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Major Products
Substitution: 2,4-Di-t-butylphenol, 2,4-Di-t-butylaniline.
Oxidation: 2,4-Di-t-butylbenzyl alcohol, 2,4-Di-t-butylbenzaldehyde.
Reduction: 2,4-Di-t-butylbenzene.
Scientific Research Applications
2,4-Di-t-butylchlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role as a precursor in the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Di-t-butylchlorobenzene involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where the chlorine atom is replaced by a nucleophile. The tert-butyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Similar Compounds
2,4-Di-t-butylphenol: Similar structure but with a hydroxyl group instead of chlorine.
2,4-Di-t-butylaniline: Similar structure but with an amino group instead of chlorine.
2,4-Di-t-butylbenzene: Similar structure but without the chlorine atom.
Uniqueness
2,4-Di-t-butylchlorobenzene is unique due to the presence of both tert-butyl groups and a chlorine atom on the benzene ring. This combination imparts distinct chemical properties, making it a valuable compound for various synthetic and industrial applications.
Properties
CAS No. |
80438-65-9 |
|---|---|
Molecular Formula |
C14H21Cl |
Molecular Weight |
224.77 g/mol |
IUPAC Name |
2,4-ditert-butyl-1-chlorobenzene |
InChI |
InChI=1S/C14H21Cl/c1-13(2,3)10-7-8-12(15)11(9-10)14(4,5)6/h7-9H,1-6H3 |
InChI Key |
ADQRIEIXADCLKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)Cl)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


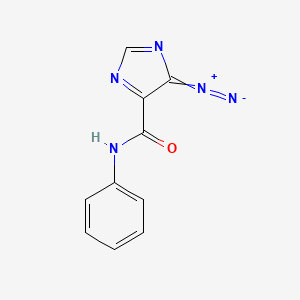
![2-{[4-(Dimethylamino)phenyl]methylidene}cycloheptane-1,3-dione](/img/structure/B14421433.png)
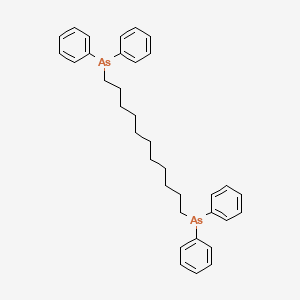
![4-[(Dimethylamino)methylidene]-2,2,6,6-tetramethylheptane-3,5-dione](/img/structure/B14421446.png)
![Phosphine, methylene[2,4,6-tris(1,1-dimethylethyl)phenyl]-](/img/structure/B14421454.png)
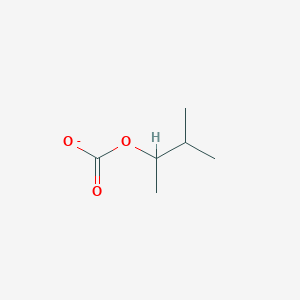
![[(4-Nitrophenyl)methylidene]propanedial](/img/structure/B14421475.png)
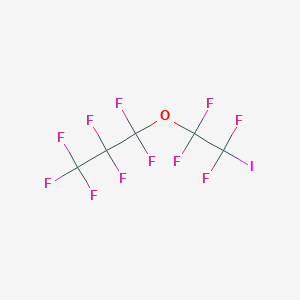

![Ethyl 3-{[2-(morpholin-4-YL)ethyl]amino}but-2-enoate](/img/structure/B14421496.png)
